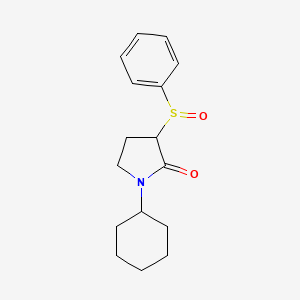![molecular formula C18H45BSn3 B14497460 [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) CAS No. 65317-10-4](/img/structure/B14497460.png)
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of borane and trimethylstannane groups connected through propane-3,1-diyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) typically involves the reaction of borane with trimethylstannane derivatives. One common method includes the use of borane tris(3-bromopropyl) as a starting material, which is then reacted with trimethylstannane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions may involve the conversion of the stannane groups to stannyl hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides or hydroxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) has several scientific research applications, including:
Biology: The compound may be used in the study of biological systems where organotin compounds are of interest, such as in enzyme inhibition studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, where its unique properties are beneficial.
Mécanisme D'action
The mechanism of action of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) involves its interaction with molecular targets through its stannane and borane groups. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical reactivity and biological activity. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Borane tris(3-bromopropyl): A precursor used in the synthesis of [Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane).
Trimethylstannane: A simpler organotin compound with similar stannane groups.
Organotin halides: Compounds with tin-halogen bonds that exhibit similar reactivity.
Uniqueness
[Boranetriyltri(propane-3,1-diyl)]tris(trimethylstannane) is unique due to its combination of borane and trimethylstannane groups connected through propane-3,1-diyl linkages. This structure imparts specific chemical and physical properties that differentiate it from other organotin compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
65317-10-4 |
|---|---|
Formule moléculaire |
C18H45BSn3 |
Poids moléculaire |
628.5 g/mol |
Nom IUPAC |
3-[bis(3-trimethylstannylpropyl)boranyl]propyl-trimethylstannane |
InChI |
InChI=1S/C9H18B.9CH3.3Sn/c1-4-7-10(8-5-2)9-6-3;;;;;;;;;;;;/h1-9H2;9*1H3;;; |
Clé InChI |
IRWFIIVLKLCLLQ-UHFFFAOYSA-N |
SMILES canonique |
B(CCC[Sn](C)(C)C)(CCC[Sn](C)(C)C)CCC[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






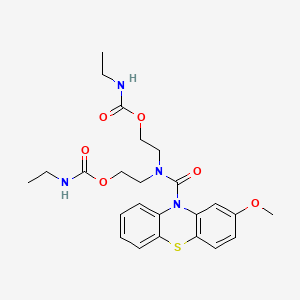

![1,1'-(1,3-Phenylene)bis[2-(pyridin-2-yl)ethan-1-one]](/img/structure/B14497429.png)
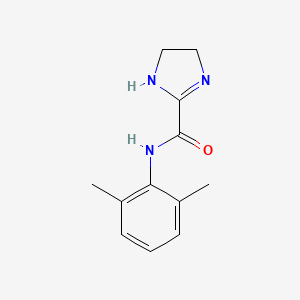
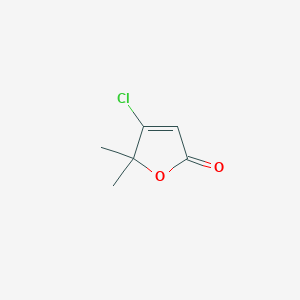
![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
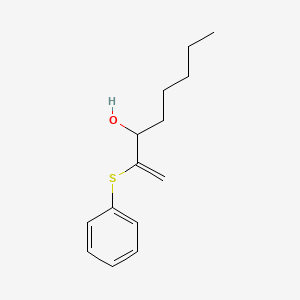
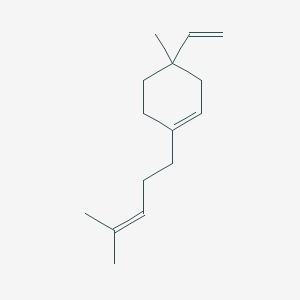
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
